molecular formula C24H22N3O5P B14204252 Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- CAS No. 824409-55-4

Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-

Cat. No.: B14204252
CAS No.: 824409-55-4
M. Wt: 463.4 g/mol
InChI Key: JBRWHCOMHPRUQG-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the acridinylcarbonyl and phosphonooxyphenyl groups. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the reduction of piperazine precursors.

    Introduction of Acridinylcarbonyl Group: This step may involve the reaction of piperazine with acridinylcarbonyl chloride under basic conditions.

    Introduction of Phosphonooxyphenyl Group: This can be achieved through the reaction of piperazine with phosphonooxyphenyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The acridinylcarbonyl group may intercalate with DNA, disrupting its function, while the phosphonooxyphenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as 1-(3-pyridylcarbonyl)piperazine and 1-(3-phenylpropyl)piperazine share structural similarities with piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-.

    Acridine derivatives: Compounds like acridine orange and proflavine have similar acridinyl groups and exhibit comparable biological activities.

Uniqueness

Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is unique due to the combination of the acridinylcarbonyl and phosphonooxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

824409-55-4

Molecular Formula

C24H22N3O5P

Molecular Weight

463.4 g/mol

IUPAC Name

[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C24H22N3O5P/c28-24(23-19-8-1-3-10-21(19)25-22-11-4-2-9-20(22)23)27-14-12-26(13-15-27)17-6-5-7-18(16-17)32-33(29,30)31/h1-11,16H,12-15H2,(H2,29,30,31)

InChI Key

JBRWHCOMHPRUQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)OP(=O)(O)O)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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